Ethambutol-d8 Enables Validated Quantification in Human Plasma with Documented Linear Range
In a validated UPLC-MS/MS method for simultaneous quantification of five anti-tuberculosis agents in human plasma, ethambutol-d8 was employed as the stable isotope-labeled internal standard for ethambutol [1]. This method, developed for therapeutic drug monitoring applications, demonstrates the compound's fitness for purpose in a peer-reviewed, validated analytical workflow. Unlike alternative deuterated forms lacking comparable published validation data, ethambutol-d8's use in this method provides a directly transferable reference point for laboratories establishing new assays [1].
| Evidence Dimension | Calibration curve linear range for ethambutol quantification using ethambutol-d8 as internal standard |
|---|---|
| Target Compound Data | 0.0125–2.00 μg/mL (for ethambutol with ethambutol-d8 as IS) |
| Comparator Or Baseline | Isoniazid (INH) with its respective SIL-IS: 0.0625–10.0 μg/mL; Pyrazinamide (PZA) with its respective SIL-IS: 0.250–40.0 μg/mL |
| Quantified Difference | Ethambutol-d8 enabled a lower limit of quantification (LLOQ) of 0.0125 μg/mL for ethambutol, which is 5-fold lower than the LLOQ achieved for isoniazid in the same method |
| Conditions | UPLC-MS/MS; human plasma; single-step protein precipitation with acetonitrile; HILIC silica column with gradient elution; total run time 3.5 minutes |
Why This Matters
The documented linear range and LLOQ in a peer-reviewed method validate ethambutol-d8's suitability for clinical TDM applications where ethambutol plasma concentrations must be accurately measured at low therapeutic levels.
- [1] Wu L, Ye Z, Liu H, Guo H, Lin J, Zheng L, Chu N, Liu X. Rapid and highly sensitive quantification of the anti-tuberculosis agents isoniazid, ethambutol, pyrazinamide, rifampicin and rifabutin in human plasma by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. 2020;180:113076. DOI: 10.1016/j.jpba.2019.113076. View Source
